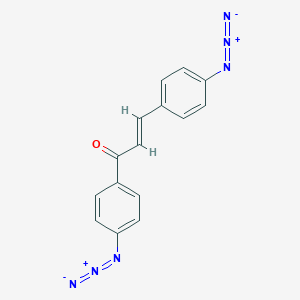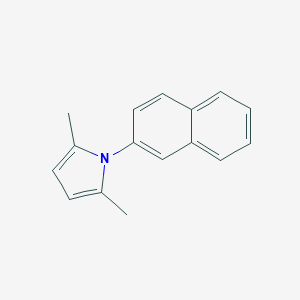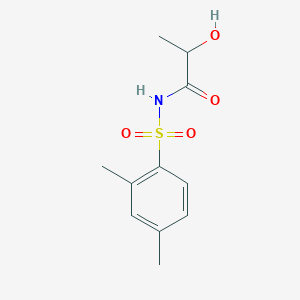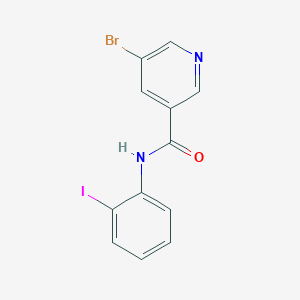
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as TOQC, is a synthetic compound that has shown promising results in various scientific research studies. TOQC belongs to the class of quinoline carboxamides and has a molecular formula of C13H8N4O3S.
Mécanisme D'action
The exact mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is still not fully understood. However, studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It also has potent anti-cancer properties, making it a useful tool for cancer research. However, there are also some limitations to using 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are a number of future directions for research on 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide. One area of research is to investigate the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in combination with other anti-cancer drugs. Another area of research is to explore the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-oxo-1,3-thiazole-5-carboxylic acid ethyl ester. The ester is then reacted with 8-hydroxyquinoline-3-carboxylic acid to form the final product, 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide.
Applications De Recherche Scientifique
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is in the field of cancer research. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propriétés
Nom du produit |
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C13H9N3O3S |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c17-10-7-3-1-2-4-8(7)15-11(18)9(10)12(19)16-13-14-5-6-20-13/h1-6H,(H,14,16,19)(H2,15,17,18) |
Clé InChI |
XQZTVKOKJKXPFB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CS3)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)


![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)


![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
